Dysprosium(III) sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

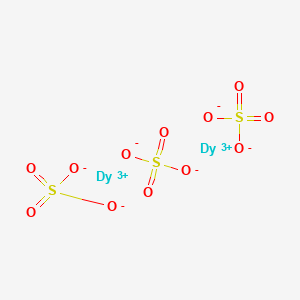

Dysprosium(III) sulfate, also known as this compound, is a chemical compound with the formula Dy₂(SO₄)₃. It is a moderately water and acid-soluble source of dysprosium, a rare earth element. Dysprosium compounds are known for their unique magnetic and luminescent properties, making them valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dysprosium(III) sulfate can be synthesized through the reaction of dysprosium oxide (Dy₂O₃) with sulfuric acid (H₂SO₄). The reaction typically occurs under controlled conditions to ensure the complete dissolution of the oxide and formation of the sulfate: [ \text{Dy}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Dy}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of didysprosium trisulphate involves similar chemical reactions but on a larger scale. The process includes the purification of dysprosium oxide, followed by its reaction with sulfuric acid in large reactors. The resulting solution is then evaporated to obtain the crystalline form of didysprosium trisulphate .

Análisis De Reacciones Químicas

Types of Reactions: Dysprosium(III) sulfate undergoes various chemical reactions, including:

Oxidation: When heated in the presence of oxygen, it can form dysprosium oxide.

Reduction: It can be reduced to elemental dysprosium using strong reducing agents.

Substitution: It can react with other sulfates or chlorides to form different dysprosium compounds.

Common Reagents and Conditions:

Oxidation: Requires heating in the presence of oxygen.

Reduction: Involves the use of reducing agents like hydrogen gas or lithium aluminum hydride.

Substitution: Typically occurs in aqueous solutions with other sulfate or chloride salts.

Major Products Formed:

Oxidation: Dysprosium oxide (Dy₂O₃)

Reduction: Elemental dysprosium (Dy)

Substitution: Various dysprosium salts, depending on the reactants used.

Aplicaciones Científicas De Investigación

Chemistry

- Precursor for Synthesis : Dysprosium(III) sulfate serves as a precursor for synthesizing other dysprosium compounds, facilitating the study of dysprosium's chemical behavior and properties.

- Catalyst in Reactions : It is utilized in various chemical reactions as a catalyst, enhancing reaction rates and selectivity .

Biology

- Biological Assays : The compound's paramagnetic properties make it suitable for use in biological assays, particularly in studying biomolecular interactions.

- Imaging Techniques : this compound is investigated for its potential use in magnetic resonance imaging (MRI) contrast agents due to its favorable magnetic properties .

Medicine

- MRI Contrast Agents : Research indicates that dysprosium ions can enhance the contrast in MRI scans, improving diagnostic capabilities .

- Radiation Dosimetry : Dysprosium-doped crystals are used in dosimeters to measure ionizing radiation exposure by measuring luminescence emitted when dysprosium atoms are excited by radiation .

Industry

- High-Performance Magnets : this compound is essential in producing high-performance magnets used in various applications, including electric vehicles and wind turbines.

- Phosphors for Lighting : It is employed in phosphor materials for lighting applications, enhancing brightness and efficiency .

- Nuclear Reactors : Due to its high thermal neutron absorption cross-section, dysprosium compounds are used in control rods within nuclear reactors to regulate fission reactions .

Case Study 1: MRI Contrast Enhancement

A study demonstrated that this compound significantly improved the contrast in MRI imaging of soft tissues compared to traditional gadolinium-based agents. This enhancement was attributed to the higher magnetic susceptibility of dysprosium ions.

Case Study 2: Radiation Dosimetry

Research involving dysprosium-doped calcium sulfate crystals showed that these materials could accurately measure radiation doses in medical settings. The luminescence response was directly correlated with the level of radiation exposure, providing a reliable method for dosimetry.

Mecanismo De Acción

The mechanism by which didysprosium trisulphate exerts its effects is primarily related to its magnetic and luminescent properties. Dysprosium ions (Dy³⁺) have a high magnetic moment, which makes them useful in magnetic applications. The compound’s luminescence is due to the electronic transitions within the dysprosium ions, which can be tuned by modifying the chemical environment around the ions .

Comparación Con Compuestos Similares

Dysprosium Carbonate (Dy₂(CO₃)₃): Similar in terms of solubility and reactivity but used more in ceramics and glass manufacturing.

Dysprosium Oxide (Dy₂O₃): Primarily used in high-temperature applications and as a catalyst.

Dysprosium Chloride (DyCl₃): Used in the preparation of dysprosium metal and in various chemical syntheses.

Uniqueness: Dysprosium(III) sulfate is unique due to its combination of moderate solubility, magnetic properties, and luminescence. These characteristics make it particularly valuable in applications requiring both magnetic and optical functionalities .

Propiedades

Número CAS |

14373-91-2 |

|---|---|

Fórmula molecular |

DyH2O4S |

Peso molecular |

260.58 g/mol |

Nombre IUPAC |

dysprosium;sulfuric acid |

InChI |

InChI=1S/Dy.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

Clave InChI |

CMRXFLGFLWZYHT-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Dy+3].[Dy+3] |

SMILES canónico |

OS(=O)(=O)O.[Dy] |

Key on ui other cas no. |

14373-91-2 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.